(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a highly substituted bicyclic framework. Its structure features:
- A pyrrolidine-2,3-dione core (positions 2 and 3), which is a cyclic diketone known for its electron-deficient properties and versatility in medicinal chemistry .
- A (4E)-furan-2-yl(hydroxy)methylidene substituent at position 4, introducing a conjugated enol ether moiety that may enhance intermolecular interactions or redox activity.
This compound belongs to a class of 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are synthesized via multicomponent reactions involving ketones, amines, and aldehydes under catalytic or thermal conditions . Pyrrolidine-2,3-diones are noted for their bioactivity, including antimicrobial and enzyme-inhibitory properties, though specific data for this derivative remain underexplored in the provided literature .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO5/c1-14(2)15-7-9-16(10-8-15)19-18(20(24)17-6-4-13-28-17)21(25)22(26)23(19)11-5-12-27-3/h4,6-10,13-14,19,25H,5,11-12H2,1-3H3 |
InChI Key |
XKGXKPKSNMFXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-containing aldehyde.
Addition of the Methoxypropyl Group: This step involves the alkylation of the intermediate compound with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound's structural features indicate possible pharmacological effects. Similar compounds have been investigated for various biological activities:
- Antioxidant Activity : Compounds with furan and pyrrolidine structures have shown promising antioxidant properties, which can help in reducing oxidative stress in cells.
- Antimicrobial Properties : The presence of the furan moiety is often associated with antimicrobial activity, making this compound a candidate for further studies in treating infections.
- Anti-inflammatory Effects : The unique combination of functional groups may contribute to anti-inflammatory activities, potentially inhibiting pathways involved in inflammation.
Case Studies
- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses .
- Another research highlighted the synthesis of similar compounds that showed notable antioxidant activity in vitro, suggesting that the target compound could exhibit similar effects .
Synthetic Methods
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves several steps:
- Starting Materials : The synthesis may begin with commercially available furan derivatives and substituted pyrrolidines.
- Reactions : Key reactions include nucleophilic substitutions and condensation reactions to form the pyrrolidine core and attach functional groups.
- Purification : Final products are purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Potential Therapeutic Applications
Given its diverse functional groups, this compound holds promise for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antioxidant | May protect cells from oxidative damage |
| Antimicrobial | Could be developed into an antibiotic agent |
| Anti-inflammatory | Potential use in treating chronic inflammatory diseases |
| Neuroprotective | May offer protective effects against neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of the target compound is highlighted against three analogs (Table 1):
Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives
Key Observations:
- Position 1 : The 3-methoxypropyl group in the target compound is rare compared to the more common aryl or nitro-substituted phenyl groups in analogs . This may reduce aromatic interactions but enhance solubility.
- Position 5 : The 4-isopropylphenyl group introduces greater steric hindrance than phenyl or tolyl groups in other derivatives, which could influence binding to biological targets .
Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound are absent in the provided evidence, SAR trends from related derivatives suggest:
- Electron-withdrawing groups (e.g., nitro at position 1) enhance antimicrobial activity but may reduce solubility .
- Hydrophobic substituents (e.g., isopropylphenyl at position 5) improve membrane permeability but could increase toxicity.
- Conjugated systems (e.g., enol ether at position 4) may stabilize charge-transfer complexes, relevant for enzyme inhibition .
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione , a member of the pyrrolidine-2,3-dione class, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological implications, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrrolidine core : A five-membered nitrogen-containing ring.
- Furan and hydroxy groups : Contributing to its reactivity and biological interactions.
- Substituents : Including methoxy and isopropyl groups that may affect its pharmacological properties.
Synthesis
The synthesis of pyrrolidine-2,3-diones typically involves multicomponent reactions (MCRs), which allow for efficient construction of complex molecules. Recent studies have optimized these synthetic pathways to enhance yield and purity while exploring various amines and aldehydes as starting materials .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrrolidine-2,3-diones. Specifically, derivatives of this compound have shown promising activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Key Findings:
- Inhibition of PBP3 : The compound acts as an inhibitor of penicillin-binding protein 3 (PBP3), crucial for bacterial cell wall synthesis, making it a candidate for combating multidrug-resistant bacterial strains .
- Biofilm Disruption : Studies indicate that certain analogs exhibit enhanced activity against biofilm-forming bacteria, suggesting their potential in treating chronic infections where biofilms are prevalent .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The structural features facilitate binding to bacterial enzymes, disrupting their function.
- Stabilization of Protein Interactions : Some derivatives have been shown to stabilize specific protein–protein interactions in plant systems, hinting at broader biological implications beyond antibacterial activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar pyrrolidine derivatives is insightful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Furan ring | Antimicrobial | Lacks hydroxy group |
| Compound B | Thiadiazole ring | Antioxidant | No furan substitution |
| Compound C | Pyrrolidine core | Enzyme inhibition | Different substituents |
This table illustrates how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation synthesized a library of pyrrolidine-2,3-diones and evaluated their antimicrobial properties. The study revealed that compounds with specific substitutions exhibited enhanced efficacy against both planktonic and biofilm forms of S. aureus .
- Optimization for Enhanced Activity : Another study focused on optimizing the N-substituents to improve the overall antimicrobial activity and physicochemical properties of pyrrolidine derivatives. The findings indicated that specific linkers between 5 and 8 atoms in length significantly improved activity against bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing pyrrolidine-2,3-dione derivatives like this compound?
- Methodology :
- Cyclization reactions : Utilize nitroarene reductive cyclization with palladium catalysts and formic acid derivatives (CO surrogates) to construct the pyrrolidine-2,3-dione core. This approach minimizes hazardous reagents and improves yield .
- Condensation reactions : Combine 4-acetyl-3-hydroxy precursors with aryl aldehydes under basic conditions to introduce substituents like the furan-2-yl(hydroxy)methylidene group. Monitor reaction progress via TLC and optimize pH to avoid side products .
Q. How is the stereochemistry and configuration of the hydroxy-methylidene group validated?
- Methodology :
- X-ray crystallography : Resolve single-crystal structures to confirm the (4E)-configuration and intramolecular hydrogen bonding between the hydroxy group and the pyrrolidine-dione carbonyl .
- NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity between the furan oxygen and the methylidene proton, supporting the E-configuration .
Advanced Research Questions
Q. What computational or experimental methods resolve contradictions in reported biological activities of pyrrolidine-2,3-dione derivatives?
- Methodology :
- Docking studies : Compare binding affinities of the compound with target enzymes (e.g., microbial enoyl-ACP reductase) using AutoDock Vina. Cross-validate with experimental IC50 values from enzyme inhibition assays .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., 3-methoxypropyl vs. 4-isopropylphenyl) and correlate with antimicrobial activity data to identify critical pharmacophores .
Q. How can the compound’s stability under varying experimental conditions be assessed?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and acidic/basic conditions (pH 1–13). Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- Solubility profiling : Use shake-flask methods with buffers (PBS, DMSO) and surfactants (Tween-80) to determine solubility limits for in vitro assays .
Q. What safety protocols are critical for handling this compound in catalytic or biological studies?
- Methodology :
- Hazard mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment during synthesis. Avoid contact with oxidizers (e.g., KMnO4) to prevent exothermic reactions .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration. Follow EPA guidelines for organic solvent disposal .
Contradictions and Validation
Q. Why do some studies report divergent yields for similar pyrrolidine-2,3-dione syntheses?
- Resolution :
- Catalyst optimization : Palladium catalyst purity (e.g., Pd/C vs. Pd(OAc)2) significantly impacts cyclization efficiency. Use ICP-MS to verify catalyst quality .
- Reaction monitoring : Real-time FTIR can detect intermediate formation (e.g., enolates), enabling precise control over reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
